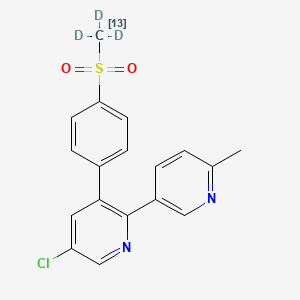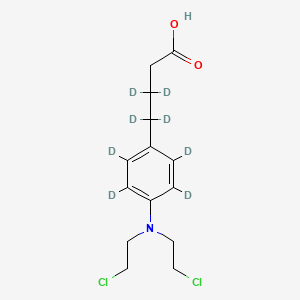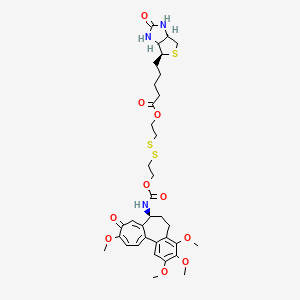
Etoricoxib-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etoricoxib-13C,d3 is a labeled version of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etoricoxib-13C,d3 involves the incorporation of stable isotopes, carbon-13, and deuterium, into the Etoricoxib molecule. One of the methods involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom . The process includes several steps:
Preparation of β-chlorovinaniidinium salts: This involves the reaction of appropriate starting materials under controlled conditions.
Incorporation of isotopes: The stable isotopes are introduced into the molecule during the synthesis process.
Purification: The final product is purified to achieve the desired isotopic labeling and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the synthesis: Using larger quantities of reagents and optimized reaction conditions.
Quality control: Ensuring the isotopic labeling and purity meet industry standards.
Purification and packaging: The final product is purified and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Etoricoxib-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Etoricoxib-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetic studies: The labeled isotopes allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems
Metabolic studies: The compound is used to study metabolic pathways and the effects of deuterium and carbon-13 labeling on drug metabolism
Drug development: It serves as a reference standard in the development and testing of new drugs
Biological research: Used in studies related to inflammation, pain management, and other biological processes
Mechanism of Action
Etoricoxib-13C,d3, like its parent compound Etoricoxib, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins from arachidonic acid, leading to anti-inflammatory and analgesic effects . The molecular targets include the COX-2 enzyme, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used for similar therapeutic purposes.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: Another COX-2 inhibitor with similar applications
Uniqueness
Etoricoxib-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research settings, enabling precise tracking and analysis of the compound’s behavior in biological systems .
Properties
Molecular Formula |
C18H15ClN2O2S |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuterio(113C)methylsulfonyl)phenyl]pyridine |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2+1D3 |
InChI Key |
MNJVRJDLRVPLFE-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)




![[(1R,3E,5R,7S,10Z,12S,13S,14S)-1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate](/img/structure/B15142523.png)
![[(E,2S,3R)-2-[[(Z)-hexadec-9-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B15142534.png)






![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4](/img/structure/B15142568.png)
